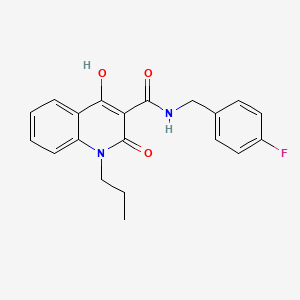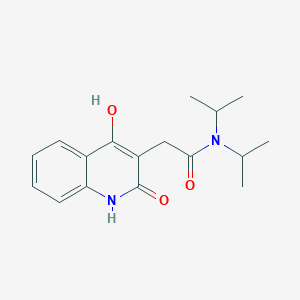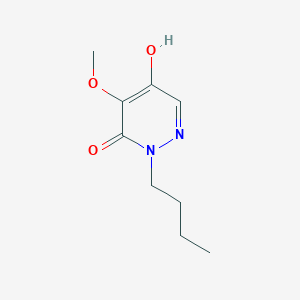![molecular formula C11H6ClF3N2O2 B5913879 4-chloro-5-hydroxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5913879.png)
4-chloro-5-hydroxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-5-hydroxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as TFP or TFP-5OH and is known for its unique chemical structure and properties. In
Mechanism of Action
TFP-5OH exerts its effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2), phosphodiesterase-5 (PDE-5), and 5-lipoxygenase (5-LOX). It also inhibits the activation of signaling pathways such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). These enzymes and signaling pathways are involved in inflammation, cancer, and viral infections. By inhibiting their activity, TFP-5OH can reduce inflammation, inhibit cancer cell growth, and prevent viral replication.
Biochemical and Physiological Effects:
TFP-5OH has been shown to have several biochemical and physiological effects. It can reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). It can also inhibit the proliferation and migration of cancer cells. In addition, TFP-5OH can inhibit the replication of several viruses such as hepatitis B virus (HBV), hepatitis C virus (HCV), and human immunodeficiency virus (HIV).
Advantages and Limitations for Lab Experiments
One advantage of using TFP-5OH in lab experiments is its specificity for certain enzymes and signaling pathways. This allows researchers to study the effects of inhibiting these targets without affecting other pathways. TFP-5OH is also relatively easy to synthesize and purify, making it readily available for research. However, one limitation of using TFP-5OH is its potential toxicity. It has been shown to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on TFP-5OH. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is its potential as an anti-cancer agent, particularly in the treatment of breast and prostate cancer. Additionally, TFP-5OH may have applications in the treatment of viral infections such as HBV, HCV, and HIV. Further studies are needed to explore these potential therapeutic applications and to determine the optimal dosage and administration of TFP-5OH for each indication.
Synthesis Methods
The synthesis of TFP-5OH involves several steps, starting with the reaction of 2-chloro-3-nitropyridazine with 3-(trifluoromethyl)aniline in the presence of a base to form the intermediate compound. This intermediate compound is then reduced using a reducing agent such as iron powder or zinc to obtain TFP-5OH. The purity of the final product can be improved by recrystallization.
Scientific Research Applications
TFP-5OH has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. TFP-5OH has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in inflammation, cancer, and viral infections. This makes it a promising candidate for drug development.
properties
IUPAC Name |
4-chloro-5-hydroxy-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O2/c12-9-8(18)5-16-17(10(9)19)7-3-1-2-6(4-7)11(13,14)15/h1-5,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITUUUGZOOVZBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C(=C(C=N2)O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-hydroxy-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

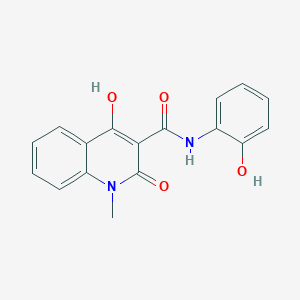
![3,3'-[(5-methyl-2-thienyl)methylene]bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5913810.png)

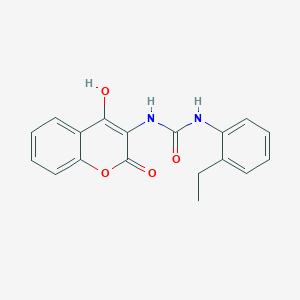
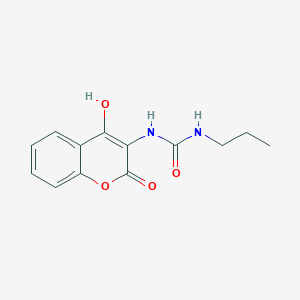

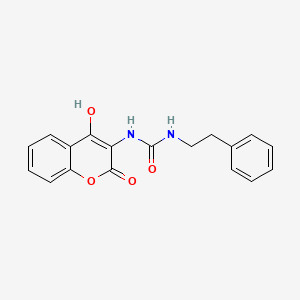
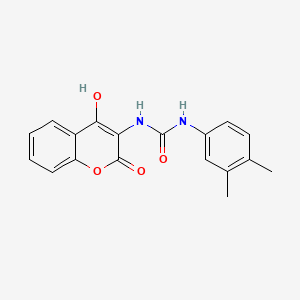
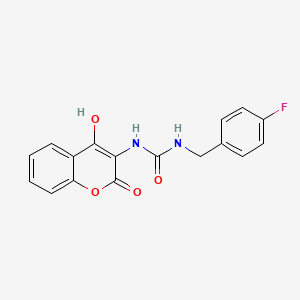
![3,3'-{[4-(difluoromethoxy)phenyl]methylene}bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5913843.png)

